

# A Head-to-Head Comparison of TA-1801 and Other CD19 Targeted Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | TA-1801  |           |
| Cat. No.:            | B1662764 | Get Quote |

In the rapidly evolving landscape of cancer immunotherapy, therapies targeting the CD19 antigen on B-cells have revolutionized the treatment of B-cell malignancies. This guide provides a head-to-head comparison of the investigational bispecific antibody **TA-1801** against other prominent CD19 targeted therapies, including CAR-T cell therapies, antibody-drug conjugates, and other bispecific antibodies. This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available experimental data to date.

### Overview of TA-1801

**TA-1801** is a novel, first-in-class bispecific antibody that simultaneously targets CD19 and CD47.[1] The rationale behind this dual-targeting strategy is to enhance the phagocytic activity of macrophages against tumor cells. While CD19 serves as a specific marker for B-cells, CD47 is a "don't eat me" signal that cancer cells often overexpress to evade the immune system.[2] By blocking CD47, **TA-1801** is designed to promote macrophage-mediated killing of CD19-positive B-cell malignancies.[2]

Preclinical studies have demonstrated that **TA-1801** can potentiate antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cell phagocytosis (ADCP), particularly when used in combination with other agents like the anti-CD20 antibody ublituximab and the PI3Kδ/CK1e inhibitor umbralisib.[3][4] A key feature of TG-1801 is its differential binding affinity, with a much higher affinity for CD19 than for CD47. This design aims to selectively target CD19-positive B-cells, thereby minimizing off-target effects on CD47-expressing healthy cells like red blood cells



and platelets.[3] TG-1801 is currently in a Phase 1 clinical trial for patients with relapsed or refractory B-cell lymphoma.[1]

## **Comparative Efficacy of CD19 Targeted Therapies**

The following table summarizes the efficacy data from key clinical trials of approved CD19 targeted therapies. It is important to note that the data for **TA-1801** is from preclinical models and not directly comparable to the clinical data of approved therapies.



| Therapy                                    | Modality                              | Indication                                            | Overall<br>Response<br>Rate (ORR) | Complete<br>Response (CR)<br>Rate |
|--------------------------------------------|---------------------------------------|-------------------------------------------------------|-----------------------------------|-----------------------------------|
| TA-1801<br>(Preclinical)                   | Bispecific<br>Antibody<br>(CD19xCD47) | B-cell Non-<br>Hodgkin<br>Lymphoma (in<br>vivo model) | Not Applicable                    | Not Applicable                    |
| Kymriah<br>(tisagenlecleucel<br>)          | CAR-T                                 | Relapsed/Refract<br>ory (R/R) DLBCL                   | 52%                               | 40%                               |
| Yescarta<br>(axicabtagene<br>ciloleucel)   | CAR-T                                 | R/R Large B-cell<br>Lymphoma                          | 72%                               | 51%                               |
| Tecartus<br>(brexucabtagene<br>autoleucel) | CAR-T                                 | R/R Mantle Cell<br>Lymphoma                           | 87%                               | 62%                               |
| Breyanzi<br>(lisocabtagene<br>maraleucel)  | CAR-T                                 | R/R Large B-cell<br>Lymphoma                          | 73%                               | 54%                               |
| Zynlonta<br>(loncastuximab<br>tesirine)    | Antibody-Drug<br>Conjugate            | R/R Large B-cell<br>Lymphoma                          | 48.3%                             | 24.1%                             |
| Blincyto<br>(blinatumomab)                 | Bispecific<br>Antibody<br>(CD19xCD3)  | R/R B-cell ALL                                        | 44%                               | -                                 |

Note: Data for approved therapies are from their respective pivotal clinical trials. DLBCL: Diffuse Large B-cell Lymphoma; ALL: Acute Lymphoblastic Leukemia. The preclinical data for **TA-1801** showed a 93% tumor growth inhibition in a B-NHL xenotransplant model when combined with ublituximab and umbralisib, with 40% of the animals remaining tumor-free 35 days after the last dose.[3]



## **Comparative Safety of CD19 Targeted Therapies**

A critical aspect of CD19 targeted therapies is their safety profile, particularly the incidence of Cytokine Release Syndrome (CRS) and neurotoxicity.

| Therapy                                    | Modality                           | Grade ≥3 CRS           | Grade ≥3<br>Neurologic Events |
|--------------------------------------------|------------------------------------|------------------------|-------------------------------|
| TA-1801 (Preclinical)                      | Bispecific Antibody<br>(CD19xCD47) | Not Applicable         | Not Applicable                |
| Kymriah<br>(tisagenlecleucel)              | CAR-T                              | 22%                    | 12%                           |
| Yescarta<br>(axicabtagene<br>ciloleucel)   | CAR-T                              | 13%                    | 28%                           |
| Tecartus<br>(brexucabtagene<br>autoleucel) | CAR-T                              | 15%                    | 31%                           |
| Breyanzi<br>(lisocabtagene<br>maraleucel)  | CAR-T                              | 2%                     | 10%                           |
| Zynlonta<br>(loncastuximab<br>tesirine)    | Antibody-Drug<br>Conjugate         | Not a typical toxicity | Not a typical toxicity        |
| Blincyto<br>(blinatumomab)                 | Bispecific Antibody<br>(CD19xCD3)  | 5%                     | 13%                           |

Note: Grade ≥3 adverse events are considered severe. The safety profile of **TA-1801** in humans is still under investigation in the ongoing Phase 1 trial.

## Signaling Pathways and Experimental Workflows TA-1801 Mechanism of Action

Caption: Mechanism of action of **TA-1801**.



## **CAR-T Cell Therapy Workflow**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. TG-1801 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Facebook [cancer.gov]



- 3. biorxiv.org [biorxiv.org]
- 4. tgtherapeutics.com [tgtherapeutics.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of TA-1801 and Other CD19 Targeted Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662764#head-to-head-comparison-of-ta-1801-and-other-cd19-targeted-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com